molecular formula C8H11N3O3 B11899647 Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

Cat. No.: B11899647
M. Wt: 197.19 g/mol
InChI Key: GJEJGEPQIZPLQU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a heterocyclic compound that features a unique fusion of pyrrole and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield an intermediate isoxazole, which can then be further reacted with an appropriate amine to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-methylisoxazole: Similar in structure but lacks the fused pyrrole ring.

    Ethyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate: A structural isomer with different ring fusion.

    Ethyl 3-amino-4H-pyrrolo[3,4-c]pyrazole-5(6H)-carboxylate: Contains a pyrazole ring instead of an isoxazole ring

Uniqueness

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3-amino-4,6-dihydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-2-13-8(12)11-3-5-6(4-11)10-14-7(5)9/h2-4,9H2,1H3

InChI Key

GJEJGEPQIZPLQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(ON=C2C1)N

Origin of Product

United States

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